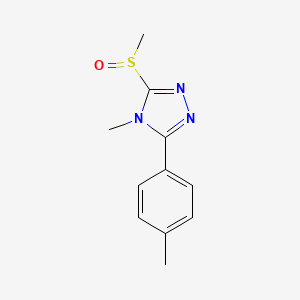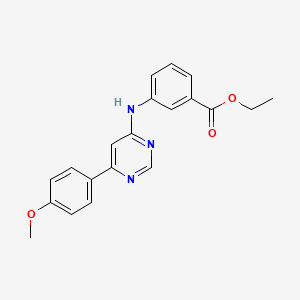
4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole with an oxidizing agent to introduce the sulfinyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including catalyst selection and reaction time, is crucial for efficient production.
Types of Reactions:
Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.
Reduction: The sulfinyl group can be reduced back to a thioether group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-Methyl-3-(methylsulfonyl)-5-(p-tolyl)-4H-1,2,4-triazole.
Reduction: Formation of 4-Methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The methylsulfinyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
- 4-Methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole
- 4-Methyl-3-(methylsulfonyl)-5-(p-tolyl)-4H-1,2,4-triazole
- 4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole
Comparison: 4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole is unique due to the presence of both a methylsulfinyl group and a p-tolyl group. This combination may confer distinct chemical properties, such as increased stability or enhanced biological activity, compared to similar compounds. The presence of the p-tolyl group can also influence the compound’s solubility and reactivity.
特性
CAS番号 |
116850-71-6 |
|---|---|
分子式 |
C11H13N3OS |
分子量 |
235.31 g/mol |
IUPAC名 |
4-methyl-3-(4-methylphenyl)-5-methylsulfinyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3OS/c1-8-4-6-9(7-5-8)10-12-13-11(14(10)2)16(3)15/h4-7H,1-3H3 |
InChIキー |
ITHHMPLHGBBWAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)S(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B12912200.png)
![N-[2-(Furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B12912203.png)

![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)
![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12912231.png)
![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)


